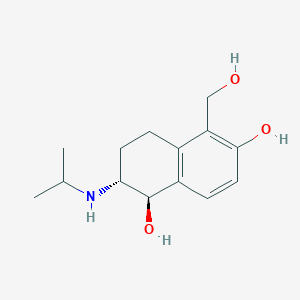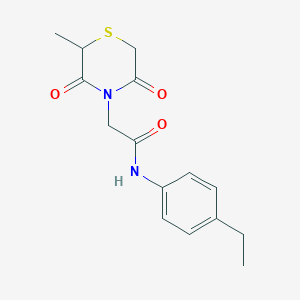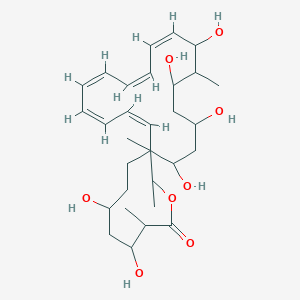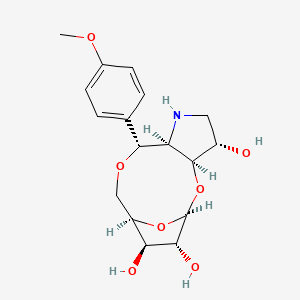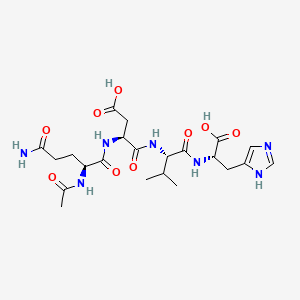
乙酰四肽-9
描述
Acetyl Tetrapeptide-9 is a synthetic peptide that mimics Lumican’s matrikine function regulating fibroblast activities . It stimulates the skin’s natural regeneration mechanisms, making it look and feel young . The peptide sequence is Ac-Gln-Asp-Val-His-OH .
Synthesis Analysis
Acetyl Tetrapeptide-9 stimulates the synthesis of lumican and collagen I to increase the quality of the dermal extracellular matrix . It also boosts the synthesis of both syndecan-1 and collagen XVII in keratinocytes to reinforce global skin cohesion .Molecular Structure Analysis
The molecular formula of Acetyl Tetrapeptide-9 is C22H33N7O9 . Its exact mass is 539.23 and its molecular weight is 539.540 .Chemical Reactions Analysis
Acetyl Tetrapeptide-9 is a synthetic signal peptide . It stimulates the synthesis of lumican in vitro .Physical And Chemical Properties Analysis
The density of Acetyl Tetrapeptide-9 is 1.4±0.1 g/cm3 . Its boiling point is 1169.0±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C .科学研究应用
乙酰四肽-9:科学研究应用的全面分析:
抗衰老和皮肤再生
This compound以其抗衰老特性而闻名,主要是因为它能够优化胶原纤维的功能。 它与成纤维细胞上的特定受体结合,促进Lumican和I型胶原的产生,从而导致皮肤再生和纤维重组 。这种肽是抗衰老应用的优秀成分,对皮肤年轻化具有科学证明的效果。
全球皮肤凝聚力增强
除了对胶原蛋白合成的影响外,this compound还能促进角质形成细胞中syndecan-1和XVII型胶原的合成。 这种作用增强了全球皮肤凝聚力,提供了更坚固、更具弹性的皮肤结构 .
减少皮肤粗糙和复杂性
This compound的应用与皮肤粗糙和复杂性的降低有关。 这会导致更光滑的皮肤纹理,对于旨在改善皮肤表面外观的化妆品配方特别有利 .
减少深层皱纹面积
This compound的一个显着作用是它能够减少深层皱纹所占的面积。 这种特性在抗衰老护肤品中备受追捧,因为它有助于更年轻的肤色 .
改善肤色
This compound的使用与肤色的增加有关,这表明皮肤更健康、更鲜艳。 这种改善可能是由于肽对胶原蛋白结构和皮肤水分含量的影响 .
伤口愈合的潜在应用
虽然搜索结果中没有明确提及,但像this compound这样的影响胶原蛋白合成和皮肤结构的肽可能在伤口愈合研究中具有潜在的应用。通过促进胶原蛋白的产生和增强ECM质量,它们可以促进更快、更有效的伤口修复过程。
这些应用突出了this compound在与皮肤病学和护肤相关的各个科学研究领域的 versatility 和潜力。
INCI Guide - Acetyl Tetrapeptide-9 MDPI - Topical Peptide Treatments with Effective Anti-Aging Results MDPI - Topical Peptide Treatments with Effective Anti-Aging Results Cosmetic Science Technology - Counteracting Ageing Phenomena by New Pure Tetrapeptides
作用机制
Target of Action
Acetyl Tetrapeptide-9, also known as Dermican LS 9837 or N-Acetyl-gln-asp-val-his, primarily targets Lumican , a specific proteoglycan . Proteoglycans are small protein-sugar complexes that are crucial for the effective organization of collagen fibers and the extracellular matrix . Lumican binds to collagen, connecting its molecules, decreasing the gap between them, and forming functional fibers .
Mode of Action
Acetyl Tetrapeptide-9 mimics Lumican’s matrikine function, which regulates fibroblast activities . By binding to specific receptors on the fibroblast membrane, it boosts the production of Lumican and Collagen type 1 . This leads to a scientifically proven skin regeneration and fiber reorganization effect .
Biochemical Pathways
The primary biochemical pathway influenced by Acetyl Tetrapeptide-9 involves the metabolism of Lumican . Lumican plays a vital role in ensuring the optimal stability of the extracellular matrix, both by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .
Result of Action
The action of Acetyl Tetrapeptide-9 results in skin regeneration and fiber reorganization . Clinical studies have confirmed that skin becomes thicker and firmer after four months of treatment with a preparation containing this peptide . It leads to a unique anti-aging effect that uses the metabolism of Lumican to improve the skin’s firmness and suppleness .
Action Environment
It is also recommended to store the compound at room temperature, protected from light, moisture, and heat .
安全和危害
未来方向
Acetyl Tetrapeptide-9 is a promising ingredient for anti-aging applications . It has a unique mechanism of action that leads to a strong anchoring of the collagen fibrils and a better way to restore the skin’s youthful appearance . Future research may focus on further understanding its effectiveness and developing new treatments .
生化分析
Biochemical Properties
Acetyl Tetrapeptide-9 plays a crucial role in biochemical reactions, particularly in the regulation of fibroblast activities . It mimics the function of Lumican, a proteoglycan that is essential for the effective organization of collagen fibers and the extracellular matrix . By binding to specific receptors on the fibroblast membrane, Acetyl Tetrapeptide-9 boosts the production of Lumican and Collagen type 1 .
Cellular Effects
Acetyl Tetrapeptide-9 has profound effects on various types of cells and cellular processes. It stimulates the skin’s natural regeneration mechanisms, leading to a scientifically proven skin regeneration and fiber reorganization effect . A clinical study has confirmed that skin is thicker and firmer after four months of treatment with a preparation containing Acetyl Tetrapeptide-9 .
Molecular Mechanism
The molecular mechanism of action of Acetyl Tetrapeptide-9 involves its interaction with specific receptors on the fibroblast membrane . This interaction stimulates the production of Lumican and Collagen type 1, leading to improved skin firmness and suppleness .
Temporal Effects in Laboratory Settings
In laboratory settings, Acetyl Tetrapeptide-9 has been shown to stimulate the synthesis of lumican and collagen I, thereby enhancing the quality of the dermal extracellular matrix .
Metabolic Pathways
Acetyl Tetrapeptide-9 influences the metabolism of a specific proteoglycan, Lumican . Lumican plays a crucial role in ensuring the optimal stability of the extracellular matrix by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .
属性
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZANUZIBYJBIN-XSWJXKHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239151 | |
| Record name | Acetyl tetrapeptide-9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928006-50-2 | |
| Record name | Acetyl tetrapeptide-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl tetrapeptide-9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL TETRAPEPTIDE-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



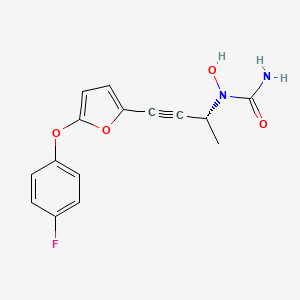
![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)
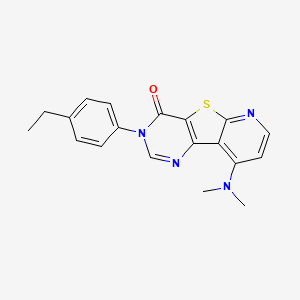
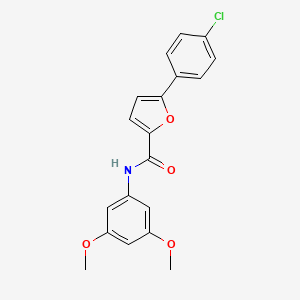

![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)
![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)

